(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313216 |

Source

|

| Record name | α-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17350-84-4 |

Source

|

| Record name | α-Methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17350-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Amino-2-methyl-3-phenylpropanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, also known as α-Methyl-D-phenylalanine, is a non-proteinogenic α,α-disubstituted amino acid.[1] Unlike its proteinogenic counterpart, phenylalanine, the presence of a methyl group at the alpha-carbon introduces significant steric hindrance and conformational constraints. This structural feature is of paramount interest to researchers, scientists, and drug development professionals. The restricted rotation around the N-Cα and Cα-C bonds makes this molecule a valuable building block in peptide synthesis and drug design, where it is used to create more stable and selective therapeutic agents.[2] Its unique properties influence peptide secondary structure, enhance resistance to enzymatic degradation, and allow for the exploration of specific receptor-ligand interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

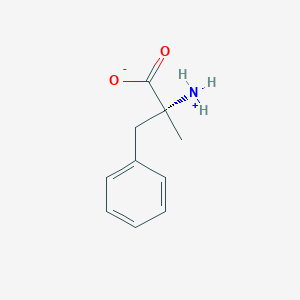

The defining characteristic of this compound is the quaternary, stereogenic center at the α-carbon. This center is substituted with an amino group, a carboxyl group, a methyl group, and a benzyl group. The (R)-configuration dictates the specific three-dimensional arrangement of these substituents. This α-methylation is the primary driver of its unique chemical behavior, imparting a higher degree of hydrophobicity and conformational rigidity compared to D-phenylalanine.[1][2] The molecule exists as a zwitterion in solution, possessing both a positive and a negative charge.[1]

Caption: 2D representation of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | PubChem[3] |

| Synonyms | α-Methyl-D-phenylalanine, (R)-(+)-α-Methylphenylalanine | CymitQuimica[1] |

| CAS Number | 17350-84-4 | PubChem[3] |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 179.22 g/mol | PubChem[3] |

| Appearance | White to off-white solid | Chem-Impex[2] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| XLogP3-AA | -1.2 | PubChem[3] |

| Formal Charge | 0 | PubChem[3] |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.2-7.4 ppm. The two diastereotopic protons of the benzyl CH₂ group will likely appear as two doublets (an AB quartet) due to restricted rotation, typically between δ 2.8-3.2 ppm. The singlet for the α-methyl group protons will be observed further upfield, around δ 1.5 ppm. The broad singlet for the amino (NH₂) protons can vary in position and is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. The carboxyl carbon (C=O) will be the most downfield signal, typically >175 ppm. The aromatic carbons will resonate in the δ 125-140 ppm region. The quaternary α-carbon signal will be found around δ 60-65 ppm. The benzyl CH₂ carbon signal is expected around δ 40-45 ppm, and the α-methyl carbon signal will be the most upfield, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands include:

-

N-H stretch: A broad band from 3000-3300 cm⁻¹ for the amino group.

-

O-H stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid, overlapping with the N-H and C-H stretches.

-

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric excess (e.e.) is critical. A self-validating system using chiral chromatography is the standard. The causality behind this choice is that the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Protocol: Chiral HPLC Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column, such as a Chiralpak AD-H or equivalent, is often effective for separating amino acid derivatives.

-

Mobile Phase: A mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point. The modifier ensures the analyte is in a single protonation state.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the sample (e.g., 1 mg) in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of ~0.1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, where the phenyl group has strong absorbance.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 25°C for reproducibility.

-

-

Data Analysis:

-

Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Caption: Workflow for determining enantiomeric purity via Chiral HPLC.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound requires asymmetric methods to control the stereochemistry at the quaternary carbon.

General Asymmetric Synthesis Strategy

A common and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, the Evans asymmetric synthesis using a chiral oxazolidinone auxiliary is a well-established method. The causality of this method's success lies in the auxiliary's ability to direct the incoming electrophile (a benzylating agent) to one face of the enolate, thereby establishing the desired stereocenter.

Conceptual Synthesis Workflow

-

Acylation: A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a protected alanine derivative.

-

Enolate Formation: The N-acylated auxiliary is treated with a strong base (e.g., LDA or NaHMDS) at low temperature to form a stereochemically defined enolate.

-

Asymmetric Alkylation: The enolate is reacted with an electrophile, such as benzyl bromide, to introduce the phenylpropyl side chain. The chiral auxiliary sterically shields one face of the enolate, leading to high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically under hydrolytic conditions (e.g., LiOH/H₂O₂), to release the desired α-methylated amino acid.[4]

Caption: Generalized workflow for the asymmetric synthesis of the title compound.

Chemical Reactivity

The reactivity of α-Methyl-D-phenylalanine is governed by its amino and carboxyl functional groups, but is modulated by the α-methyl group.

-

Amide Bond Formation: The carboxyl group can be activated (e.g., with EDC/HOBt) to couple with other amines or amino acids. The α-methyl group can slow the rate of peptide coupling due to steric hindrance, sometimes requiring stronger coupling reagents or longer reaction times.

-

N-Protection/Derivatization: The amino group readily reacts with protecting groups like Boc-anhydride or Fmoc-OSu, which is a standard procedure for its use in solid-phase peptide synthesis.

-

Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.

-

Enzymatic Stability: The α-methyl group provides significant steric shielding against enzymatic cleavage by peptidases, a key reason for its incorporation into peptide-based drug candidates to increase their in vivo half-life.[2]

Applications in Drug Discovery and Neuroscience

The unique structural and chemical properties of this compound make it a molecule of significant interest in several fields.

-

Peptidomimetics and Drug Design: As a constrained amino acid, it serves as a building block to create peptides with more defined secondary structures (e.g., helices or turns). This conformational rigidity can lead to higher receptor binding affinity and selectivity. Its enhanced stability against proteolysis improves the pharmacokinetic profiles of peptide drugs.[2]

-

Neurotransmitter Modulation: The racemate and L-enantiomer (α-Methyl-L-phenylalanine) are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[5] This activity leads to the depletion of neurotransmitters like dopamine and norepinephrine. While this specific activity is primarily associated with the L-form, the D-form is valuable as a stereochemical control in such studies and for investigating the stereospecificity of enzyme and transporter interactions.[1][5]

-

Metabolic Pathway Research: It is used to study amino acid metabolism and transport. For example, α-methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[5]

-

Synthesis of Other Active Molecules: It serves as a chiral intermediate in the synthesis of other important compounds. For instance, related structures are precursors in the synthesis of L-methyldopa, an antihypertensive drug.[6]

Safety, Handling, and Storage

-

Hazard Identification: According to aggregated GHS data, the compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term stability, storage at 0-8°C is recommended.[2]

Conclusion

This compound is more than just a methylated analog of D-phenylalanine. It is a sophisticated chemical tool whose constrained conformation and enhanced enzymatic stability provide rational solutions to long-standing challenges in drug development, particularly in the field of peptidomimetics. Its ability to modulate biological systems, from neurotransmitter pathways to amino acid transport, underscores its importance in chemical biology and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to leverage its unique potential to engineer novel therapeutics and probe complex biological systems.

References

- PubChem. (R)-Methyl 2-amino-3-phenylpropanoate.

- Müller-Hartwieg, J. C. D., et al. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses Procedure. [Link]

- Wikipedia. α-Methylphenylalanine. [Link]

- PubChem. alpha-Methyl-D-phenylalanine.

- PubChem. DL-alpha-Methylphenylalanine.

- Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.

- Google Patents. Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.

- Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors.

Sources

- 1. CAS 17350-84-4: α-Methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alpha-Methyl-D-phenylalanine | C10H13NO2 | CID 7023409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 6. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-alpha-Methyl-phenylalanine: Structure, Stereochemistry, and Applications

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemical Precision

In the realm of molecular science and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The introduction of a single chiral center can give rise to enantiomers—non-superimposable mirror images—that often exhibit profoundly different physiological effects. (R)-alpha-Methyl-phenylalanine, a non-proteinogenic amino acid, stands as a testament to this principle. Its significance lies not only in its unique structural features but also in its stereospecific interactions with biological systems, making it an invaluable tool for researchers. This guide provides a comprehensive technical overview of (R)-alpha-methyl-phenylalanine, from its foundational structure and stereochemistry to its synthesis, analysis, and critical applications in biomedical research.

Molecular Structure and Stereochemistry: A Foundation of Chirality

(R)-alpha-Methyl-phenylalanine is a synthetic amino acid derivative of phenylalanine. Its structure is characterized by a phenyl group attached to an alanine backbone, with the key modification being the presence of a methyl group at the alpha-carbon. This substitution creates a chiral center at the alpha-carbon, giving rise to two enantiomers: (R)-alpha-methyl-phenylalanine and (S)-alpha-methyl-phenylalanine.

The designation "(R)" refers to the absolute configuration of the chiral center as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this isomer, the substituents around the alpha-carbon (the carboxylic acid, amino group, benzyl group, and methyl group) are arranged in a specific spatial orientation that defines its right-handedness.

Figure 1: 2D representation of the core structure of alpha-methyl-phenylalanine. The alpha-carbon is the chiral center.

The presence of the alpha-methyl group has significant conformational implications. It introduces steric hindrance that restricts the rotational freedom around the alpha-carbon, influencing the molecule's overall shape and its ability to interact with the active sites of enzymes and receptors. This steric bulk is a key factor in its biological activity.

A crystal structure of a derivative, 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate, reveals that the molecule exists as a zwitterion in the solid state. The torsion angles of the alpha-methyl group, amino group, and carboxylate group relative to the side chain are crucial in defining its three-dimensional shape. The crystal structure is stabilized by a network of hydrogen bonds involving the amino and carboxylate groups and water molecules.[1]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-alpha-methyl-phenylalanine is a critical step for its application in research. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with a preference for the (R)-configuration. This is often achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

One common approach involves the use of chiral oxazolidinones, as pioneered by Evans. The general principle involves the stereoselective alkylation of an enolate derived from an N-acyloxazolidinone.

Conceptual Workflow for Asymmetric Synthesis:

Figure 2: Conceptual workflow for the asymmetric synthesis of (R)-alpha-methyl-phenylalanine using a chiral auxiliary.

A notable example is the asymmetric Strecker synthesis, which can employ (R)-phenylglycine amide as a chiral auxiliary.[2][3] This method involves a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric excess.[2][3]

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of DL-alpha-methyl-phenylalanine, followed by separation of the enantiomers.

Step-by-Step Protocol for Chiral Resolution via Diastereomeric Salt Formation:

This method relies on the principle that enantiomers have identical physical properties, but diastereomers (formed by reacting a racemic mixture with a chiral resolving agent) have different properties, such as solubility.

-

Selection of a Resolving Agent: A chiral acid or base is chosen to react with the amino acid. For the resolution of a racemic amino acid, a chiral acid like N-tosyl-(S)-phenylalanine can be effective.[4]

-

Formation of Diastereomeric Salts: The racemic alpha-methyl-phenylalanine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with the chiral resolving agent. This results in the formation of two diastereomeric salts: [(R)-alpha-methyl-phenylalanine]•[(S)-resolving agent] and [(S)-alpha-methyl-phenylalanine]•[(S)-resolving agent].

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The choice of solvent can be critical and can even influence which diastereomer crystallizes.[4]

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure amino acid. For example, acidification with hydrochloric acid will protonate the resolving agent and leave the hydrochloride salt of (R)-alpha-methyl-phenylalanine in solution.

-

Isolation of the Final Product: The liberated enantiomer is then isolated, for example, by extraction or crystallization.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of CSP and mobile phase is crucial for achieving optimal separation.

Analytical Characterization: A Self-Validating System

Accurate characterization of (R)-alpha-methyl-phenylalanine is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For (R)-alpha-methyl-phenylalanine, characteristic signals would include those for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton (if present, though replaced by a methyl group here), the beta-protons of the benzyl group, and the protons of the alpha-methyl group. The chemical shift of the aromatic protons of phenylalanine has been observed around 7.37 ppm.[5]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Expected signals would include those for the carboxyl carbon, the aromatic carbons, the alpha-carbon, the beta-carbon, and the methyl carbon. The chemical shifts are sensitive to the local electronic environment. For phenylalanine, the aromatic carbons appear in the 127-135 ppm range, the alpha-carbon around 54 ppm, and the beta-carbon around 36 ppm.[6] The presence of the alpha-methyl group would introduce an additional signal and shift the alpha-carbon signal downfield.

| Typical Chemical Shift Ranges for Phenylalanine Derivatives | |

| Nucleus | Chemical Shift (ppm) |

| Aromatic ¹H | 7.2 - 7.4 |

| Alpha-proton ¹H | ~4.0 |

| Beta-protons ¹H | ~3.1 - 3.3 |

| Carboxyl ¹³C | ~170 |

| Aromatic ¹³C | 127 - 135 |

| Alpha-carbon ¹³C | ~54 |

| Beta-carbon ¹³C | ~36 |

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for (R)-alpha-methyl-phenylalanine would include:

-

O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid.

-

N-H stretch: In the 3200-3500 cm⁻¹ region, from the amino group.

-

C-H stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O stretch: A strong absorption around 1700-1760 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C stretch: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

-

N-H bend: In the 1580-1650 cm⁻¹ region for primary amines.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (R)-alpha-methyl-phenylalanine (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol . Under electron ionization (EI), fragmentation would likely involve the loss of the carboxyl group (a fragment at M-45) and cleavage of the bond between the alpha and beta carbons, leading to a benzyl fragment (m/z 91). The fragmentation pattern of peptides containing phenylalanine is significantly influenced by the benzyl group.[7]

Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-alpha-methyl-phenylalanine is paramount. Chiral HPLC is the gold standard for this analysis. By using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, allowing for the determination of the enantiomeric excess (ee).

Biological Activity and Applications: A Tool for Phenylketonuria Research

The primary and most significant application of (R)-alpha-methyl-phenylalanine is in the field of biomedical research, specifically in the study of phenylketonuria (PKU).

Inhibition of Phenylalanine Hydroxylase

(R)-alpha-Methyl-phenylalanine is a known inhibitor of the enzyme phenylalanine hydroxylase (PAH).[8] PAH is a critical enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine. In individuals with PKU, a genetic disorder, this enzyme is deficient, leading to a toxic buildup of phenylalanine in the blood and brain.

Mechanism of Inhibition:

The inhibition of PAH by alpha-methyl-phenylalanine is complex and appears to be allosteric. The enzyme is activated by its substrate, phenylalanine, and this activation is inhibited by the cofactor tetrahydrobiopterin.[9] (R)-alpha-methyl-phenylalanine, as a structural analog of phenylalanine, can bind to the enzyme. The alpha-methyl group likely plays a crucial role in its inhibitory action, potentially by sterically hindering the proper conformational changes required for catalysis or by altering the binding of substrates and cofactors. While it is a weak competitive inhibitor in vitro, it acts as a potent suppressor of PAH activity in vivo.[10]

Figure 3: Simplified schematic of phenylalanine hydroxylase (PAH) inhibition by (R)-alpha-methyl-phenylalanine.

Induction of Experimental Phenylketonuria

The ability of (R)-alpha-methyl-phenylalanine to inhibit PAH makes it an essential tool for creating animal models of PKU. By co-administering (R)-alpha-methyl-phenylalanine with a high-phenylalanine diet to laboratory animals, typically rats, researchers can induce a state of hyperphenylalaninemia that mimics the biochemical characteristics of human PKU.[10][11] This allows for the study of the neuropathological and developmental effects of high phenylalanine levels and for the preclinical testing of potential therapies.

Protocol for Inducing Experimental Phenylketonuria in Rats:

-

Animal Model: Newborn or young rats are typically used.

-

Dietary Regimen: The animals are fed a diet with a high concentration of L-phenylalanine.

-

Inhibitor Administration: (R)-alpha-methyl-phenylalanine is administered, often through daily injections. Dosages can vary, but a common approach involves the administration of both L-phenylalanine and alpha-methyl-phenylalanine.[11] For example, one study in developing mice used daily administrations of phenylalanine (2 mg/g body weight) and alpha-methyl-D,L-phenylalanine (0.43 mg/g body weight).[12] Another study in rats used an administration of 2.4 µmol/g body weight of alpha-methylphenylalanine.[13]

-

Monitoring: Blood and brain tissue are monitored for elevated levels of phenylalanine and for the downstream physiological and neurological effects. Studies have shown that this treatment leads to reduced cell proliferation and early cell death in the cerebellum.[11]

This animal model has been instrumental in understanding the pathogenesis of PKU and has demonstrated that the induced hyperphenylalaninemia can lead to myelin deficits and long-term learning impairments.[10]

Conclusion: A Precisely Crafted Tool for Scientific Discovery

(R)-alpha-Methyl-phenylalanine is more than just a synthetic amino acid; it is a meticulously designed molecular probe that leverages the principles of stereochemistry to dissect a fundamental metabolic pathway. Its value to researchers and drug development professionals lies in its ability to reliably and specifically inhibit phenylalanine hydroxylase, providing a robust model for studying phenylketonuria. The synthesis of the enantiomerically pure (R)-isomer, its rigorous analytical characterization, and its thoughtful application in experimental models underscore the importance of stereochemical precision in modern scientific inquiry. As our understanding of the molecular basis of disease continues to grow, such precisely crafted tools will undoubtedly play an increasingly vital role in the development of novel therapeutic strategies.

References

- Srikrishnan, T., Ravichandran, V., & Chacko, K. K. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate.

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 131-184). Academic Press. [Link]

- Wishart, D. S. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]

- Huether, G., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68. [Link]

- Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

- DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 449-459. [Link]

- Link, A., & Kovermann, M. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 1-8. [Link]

- Alemán, C., & Orozco, M. (2001). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of the Chemical Society, Perkin Transactions 2, (11), 2206-2212. [Link]

- Shiman, R., Jones, S. H., & Gray, D. W. (1990). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. Journal of Biological Chemistry, 265(20), 11633-11642. [Link]

- Avison, M. J., Hetherington, H. P., & Shulman, R. G. (1986). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 6(6), 725-729. [Link]

- Harrison, A. G., & Young, A. B. (2005). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 16(5), 753-761. [Link]

- Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

- Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 1(9), 1467-1470. [Link]

- Kanagaraj, K., & Pitchumani, K. (2012). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 23(15-16), 1159-1164. [Link]

- de Dios, A. C., Pearson, J. G., & Oldfield, E. (1993). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 115(21), 9768-9773. [Link]

- Nishikubo, T., Kameyama, A., & Inomata, K. (2007). Synthesis of functional polymers based on amino acids and their properties. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4165-4174. [Link]

- Amarender, D., Reddy, K. S., & Prasad, K. R. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(11), 15451-15457. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Stith, L., Maita, H., & Fitzpatrick, P. F. (2018).

- Fitzpatrick, P. F. (2003). Allosteric regulation of phenylalanine hydroxylase. Archives of biochemistry and biophysics, 409(1), 1-10. [Link]

- Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

- Hruby, V. J., al-Obeidi, F., & Sanderson, S. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]

- Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical research, 5(7), 709-718. [Link]

- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062-1073. [Link]

- Google Patents. (n.d.). Method of chiral separation for D,L-phenylalanine ester or its salt.

- The Royal Society of Chemistry. (2017).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

- Wikipedia. (n.d.). α-Methylphenylalanine. [Link]

- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062-1073. [Link]

- Biological Magnetic Resonance Bank. (n.d.).

- da Costa, M., G. D. C., ... & Leandro, P. (2021). Steady-state kinetic parameters of human phenylalanine hydroxylase...

- Tsedev, N., & Voinov, V. G. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

- Soderberg, T. (2022). Organic Chemistry 1: An open textbook. [Link]

- PubChem. (n.d.). L-Phenylalanine, methyl ester. [Link]

- PubChem. (n.d.). L-Alpha-methylphenylalanine. [Link]

- UCLA Chemistry. (n.d.). IR Chart. [Link]

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

- InstaNANO. (n.d.).

- University of Washington. (n.d.). Guide For Hyperphenylalaninemia. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Hughes, J. V., & Johnson, T. C. (1981). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of neurochemistry, 36(4), 1475-1481. [Link]

Sources

- 1. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary induction of hyperphenylalaninemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of (R)-2-Amino-2-methyl-3-phenylpropanoic acid

An In-Depth Technical Guide to the Biological Activity of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Introduction

This compound, a non-proteinogenic α-methylated analogue of the essential amino acid L-phenylalanine, represents a critical tool in neurochemical and metabolic research.[1] Also known as (R)-α-methylphenylalanine, this compound is structurally similar to both the neurotransmitter precursor phenylalanine and the psychostimulant amphetamine.[1] Its primary significance in the scientific community stems from its potent inhibitory effects on key enzymes within the aromatic amino acid metabolic pathways. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and diverse biological activities of the (R)-enantiomer, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into its established role in creating robust animal models of metabolic disease and explore its effects on neuronal function, highlighting the causal relationships behind its biological impact.

Physicochemical Properties and Stereochemistry

The biological activity of α-methylphenylalanine is intrinsically linked to its stereochemistry. The designation "(R)" refers to the specific three-dimensional arrangement of the substituents around the chiral α-carbon. This specific configuration is crucial for its interaction with enzyme active sites. While research has also been conducted on the racemic mixture and the (S)-enantiomer, this guide will focus on the biological activities attributed primarily to the (R)-isomer, also referred to as α-methyl-D-phenylalanine in some literature.[2]

| Property | Data |

| IUPAC Name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid |

| Synonyms | (R)-(+)-α-Methylphenylalanine, α-Me-D-Phe-OH, H-D-α-Me-Phe-OH |

| CAS Number | 17350-84-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | C(N)CC1=CC=CC=C1 |

Primary Mechanism of Action: Dual Enzyme Inhibition

The most well-characterized biological activities of this compound stem from its ability to inhibit two critical enzymes in the aromatic amino acid metabolic pathway: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1]

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a hepatic enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolism of phenylalanine. This compound acts as an inhibitor of PAH.[1][3] While it is described as a very weak competitive inhibitor of rat liver PAH in vitro, it functions as a potent suppressor of the enzyme's activity in vivo.[3][4] This discrepancy is crucial; the in vivo potency is the foundation for one of the compound's primary applications. Chronic administration leads to a significant and sustained decrease in hepatic PAH activity, with studies in newborn mice showing a 65-70% inhibition.[5] This inhibition results in an inability to properly metabolize dietary phenylalanine, leading to its accumulation in the blood and tissues, a condition known as hyperphenylalaninemia.[3][5]

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), converting L-tyrosine to L-DOPA.[6] this compound is a known inhibitor of TH.[1] By blocking this initial, crucial step, the compound effectively reduces the overall production of catecholamine neurotransmitters.[7] This inhibition is a key contributor to its neurochemical effects. Studies have shown that administration of α-methylphenylalanine leads to significant depletion of cerebral dopamine and noradrenaline.[7]

Visualization of Mechanism

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the enzymatic steps inhibited by this compound.

Caption: Workflow for inducing experimental PKU.

Protocol 2: In Vitro Assessment of Neuronal Viability

This protocol provides a framework for assessing the direct cytotoxic effects of this compound on a neuronal cell line, such as human neuroblastoma SH-SY5Y cells.

Methodology

-

Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Prepare serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).

-

Treatment:

-

Remove the old medium from the cells.

-

Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

-

Include a "vehicle control" (medium with vehicle only) and a "positive control" for toxicity (e.g., p-chlorophenylalanine).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (R)-alpha-Methyl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of (R)-alpha-methyl-phenylalanine, a compound of significant interest in neurochemical research. We will delve into its primary molecular targets, the downstream effects on crucial neurotransmitter pathways, and the experimental methodologies used to elucidate these actions. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction: Unraveling the Role of (R)-alpha-Methyl-phenylalanine

(R)-alpha-methyl-phenylalanine is a synthetic amino acid analog that has been instrumental in understanding the regulation of catecholamine biosynthesis. Its structural similarity to endogenous amino acids allows it to interact with key enzymes in critical metabolic pathways, leading to significant physiological effects. This guide will focus on its well-established role as an inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters.[1] Through a detailed exploration of its mechanism, we can appreciate its utility as a research tool and a potential modulator of neurochemical balance.

Primary Mechanism of Action: Dual Inhibition of Key Hydroxylases

The principal mechanism of action of (R)-alpha-methyl-phenylalanine lies in its ability to inhibit two crucial enzymes in the aromatic amino acid metabolism pathway: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1]

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is the enzyme responsible for the conversion of phenylalanine to tyrosine, a critical step in phenylalanine catabolism and the production of precursors for neurotransmitter synthesis.[2] Alpha-methyl-phenylalanine, particularly when administered in vivo, acts as a potent inhibitor of hepatic PAH.[3] Studies using the racemic mixture, D,L-alpha-methyl-phenylalanine, have demonstrated a significant reduction in liver PAH activity, leading to a state of hyperphenylalaninemia, which mimics the biochemical phenotype of phenylketonuria (PKU).[3][4]

While the in vitro inhibition of PAH by alpha-methyl-phenylalanine is reported to be weak, its in vivo effects are profound, suggesting a more complex mechanism of action within a biological system.[3] This discrepancy highlights the importance of considering metabolic activation or other physiological factors when evaluating its inhibitory potential. The co-administration of alpha-methyl-phenylalanine with phenylalanine is a common experimental paradigm to induce and study the effects of chronic hyperphenylalaninemia in animal models.[4][5]

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[6] It catalyzes the conversion of tyrosine to L-DOPA. (R)-alpha-methyl-phenylalanine acts as an inhibitor of this critical enzyme, thereby reducing the overall rate of catecholamine synthesis. This inhibition is a key factor in the observed depletion of cerebral dopamine and other catecholamines following its administration.[5]

The inhibitory effect on tyrosine hydroxylase provides a powerful tool for researchers to investigate the consequences of reduced catecholamine levels in the central nervous system. This has implications for understanding the pathophysiology of disorders associated with catecholaminergic dysfunction.

Downstream Effects: Modulation of Neurotransmitter Systems

The dual inhibition of PAH and TH by (R)-alpha-methyl-phenylalanine leads to significant alterations in the levels of key neurotransmitters.

Depletion of Catecholamines

By directly inhibiting tyrosine hydroxylase, (R)-alpha-methyl-phenylalanine leads to a dose-dependent decrease in the synthesis of dopamine, norepinephrine, and epinephrine.[7] In vivo studies have demonstrated a significant reduction in brain catecholamine levels following the administration of alpha-methyl-p-tyrosine, a closely related compound.[7][8] This depletion of catecholamines is a direct consequence of the blockade of their biosynthetic pathway at the rate-limiting step.

Impact on Serotonin Synthesis

While the primary effect of (R)-alpha-methyl-phenylalanine is on the catecholamine pathway, it can also indirectly affect serotonin synthesis. The induced state of hyperphenylalaninemia, resulting from PAH inhibition, can lead to increased levels of phenylalanine in the brain. High concentrations of phenylalanine can compete with tryptophan for transport across the blood-brain barrier and may also inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. However, studies have shown that the decrease in serotonin levels is more directly attributable to the elevated phenylalanine concentrations rather than a direct inhibitory effect of alpha-methyl-phenylalanine on the serotonin pathway itself.[4]

Experimental Protocols for Mechanistic Elucidation

The following section details standardized protocols for investigating the inhibitory effects of (R)-alpha-methyl-phenylalanine on its primary enzyme targets and for assessing the downstream consequences on neurotransmitter levels.

In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of (R)-alpha-methyl-phenylalanine on PAH activity by measuring the production of tyrosine from phenylalanine.

Methodology:

-

Enzyme Preparation: Purified recombinant human PAH is used for the assay.

-

Reaction Mixture: A reaction mixture is prepared containing Na-Hepes buffer (pH 7.0), catalase, and the enzyme.

-

Inhibitor and Substrate Addition: (R)-alpha-methyl-phenylalanine at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of L-phenylalanine and the cofactor tetrahydrobiopterin (BH4).

-

Tyrosine Quantification: The production of tyrosine is monitored over time using a fluorescence-based method (excitation at 274 nm and emission at 304 nm) in a microplate reader.[9]

-

Data Analysis: The rate of tyrosine formation is calculated, and the IC50 value for (R)-alpha-methyl-phenylalanine is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Substrate (L-Phe) Concentration | 1 mM | [9] |

| Cofactor (BH4) Concentration | 75 µM | [9] |

| Detection Method | Fluorescence | [9] |

In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of (R)-alpha-methyl-phenylalanine on TH activity by quantifying the production of L-DOPA from tyrosine.

Methodology:

-

Enzyme Source: Crude tissue homogenates (e.g., from brain regions rich in catecholaminergic neurons) or cell lysates (e.g., from PC12 cells) can be used as the enzyme source.

-

Reaction Cocktail: The reaction is carried out in a buffer containing L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4), catalase, and an inhibitor of aromatic L-amino acid decarboxylase (to prevent L-DOPA metabolism).

-

Inhibitor Incubation: The enzyme preparation is incubated with varying concentrations of (R)-alpha-methyl-phenylalanine.

-

Reaction Termination: The reaction is stopped by the addition of perchloric acid.

-

L-DOPA Measurement: The amount of L-DOPA produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10][11]

-

Data Analysis: The inhibitory potency (IC50 or Ki) of (R)-alpha-methyl-phenylalanine is determined from the concentration-response curve.

In Vivo Measurement of Neurotransmitter Levels via HPLC

This protocol details the procedure for measuring catecholamine and serotonin levels in brain tissue following the administration of (R)-alpha-methyl-phenylalanine in an animal model.

Methodology:

-

Animal Dosing: Laboratory animals (e.g., rats or mice) are administered (R)-alpha-methyl-phenylalanine via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At specified time points after dosing, animals are euthanized, and brain regions of interest (e.g., striatum, hypothalamus) are rapidly dissected and frozen.

-

Sample Preparation: The brain tissue is homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the neurotransmitters.

-

HPLC Analysis: The supernatant, containing the neurotransmitters and their metabolites, is injected into an HPLC system equipped with a reverse-phase column and an electrochemical or fluorescence detector for separation and quantification.[12]

-

Data Interpretation: The levels of dopamine, norepinephrine, serotonin, and their major metabolites are compared between the treated and control groups to assess the in vivo effects of (R)-alpha-methyl-phenylalanine.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathway of (R)-alpha-Methyl-phenylalanine Action

Caption: Inhibition of Phenylalanine and Tyrosine Hydroxylase.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition.

Conclusion and Future Directions

(R)-alpha-methyl-phenylalanine serves as a valuable pharmacological tool for the in-depth study of catecholamine biosynthesis and its regulation. Its dual inhibitory action on phenylalanine hydroxylase and tyrosine hydroxylase provides a robust method for inducing experimental hyperphenylalaninemia and for investigating the physiological consequences of catecholamine depletion. While the in vivo effects are well-documented, further research is warranted to fully elucidate the stereospecific differences in the inhibitory potency of the (R)- and (S)-enantiomers and to precisely quantify their interaction with the respective enzymes. A deeper understanding of these nuances will enhance its application in neuropharmacological research and may inform the development of novel therapeutic strategies for disorders involving dysregulation of aromatic amino acid metabolism.

References

- Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. PubMed. [Link]

- Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives.

- α-Methylphenylalanine. Wikipedia. [Link]

- Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. PubMed. [Link]

- Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor.

- Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

- Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation.

- Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats.

- Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]

- Allosteric Regulation of Phenylalanine Hydroxylase.

- Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Eagle Biosciences. [Link]

- A tyrosine kinase assay using reverse-phase high-performance liquid chrom

- Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response rel

- The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.

- Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]

- Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site.

- HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University. [Link]

- An Overview of Phenylalanine and Tyrosine Kinetics in Humans.

- Tyrosine Hydroxylase and Regulation of Dopamine Synthesis.

- Phenylalanine hydroxylase. Wikipedia. [Link]

- Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the r

- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments.

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. | Sigma-Aldrich [sigmaaldrich.com]

- 12. eaglebio.com [eaglebio.com]

(R)-2-Amino-2-methyl-3-phenylpropanoic Acid: A Technical Guide to its Physiological Landscape

Abstract

(R)-2-Amino-2-methyl-3-phenylpropanoic acid, a chiral non-proteinogenic amino acid, represents a molecule of significant scientific interest, primarily due to the biological activities of its stereoisomers and racemic mixture. While research has extensively utilized the racemic form, DL-α-methylphenylalanine, as a tool to induce experimental hyperphenylalaninemia, and has begun to uncover the therapeutic potential of its S-enantiomer, the distinct physiological profile of the (R)-enantiomer remains largely uncharted. This technical guide provides a comprehensive overview of the known physiological effects associated with α-methylphenylalanine, with a specific focus on delineating the activities of the racemic mixture and the S-enantiomer to create a predictive framework for the potential actions of this compound. We will delve into the mechanistic underpinnings of its action, including enzyme inhibition and amino acid transport, and propose experimental workflows to elucidate the unique pharmacology of the (R)-enantiomer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future research directions for this intriguing molecule.

Introduction: The Enigma of an Uncharacterized Enantiomer

This compound is the (R)-enantiomer of a synthetic derivative of the essential amino acid L-phenylalanine.[1] The introduction of a methyl group at the α-carbon creates a chiral center, resulting in two stereoisomers: (R)- and (S)-2-Amino-2-methyl-3-phenylpropanoic acid. This seemingly minor structural modification has profound implications for the molecule's biological activity, a common principle in pharmacology where enantiomers of a drug can exhibit widely different, and sometimes opposing, physiological effects.

While the racemic mixture, DL-α-methylphenylalanine, has a long history of use in neuroscience research, and the S-enantiomer is emerging as a potential therapeutic agent, the (R)-enantiomer remains a scientific curiosity with a largely unwritten physiological story. This guide aims to synthesize the existing knowledge on the α-methylphenylalanine family to provide a foundational understanding and a roadmap for the systematic investigation of the (R)-enantiomer.

The Established Role of DL-α-Methylphenylalanine in Experimental Neurobiology

The racemic mixture of 2-Amino-2-methyl-3-phenylpropanoic acid has been instrumental in creating animal models of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][3][4] This is achieved through its potent inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[1][2][4]

Mechanism of Action: Inducing Hyperphenylalaninemia

Administration of DL-α-methylphenylalanine, often in conjunction with a high-phenylalanine diet, effectively blocks the primary metabolic pathway for phenylalanine, leading to its accumulation in the blood and brain.[2] This induced state of hyperphenylalaninemia mimics the biochemical phenotype of PKU, allowing researchers to study its downstream pathological consequences.

Caption: Inhibition of Phenylalanine Hydroxylase by DL-α-Methylphenylalanine.

Physiological Consequences of Induced Hyperphenylalaninemia

The neurological effects observed in animal models treated with DL-α-methylphenylalanine are primarily attributed to the resulting high levels of phenylalanine, rather than a direct effect of the inhibitor itself. These consequences include:

-

Disruption of Protein Synthesis: Elevated brain phenylalanine levels lead to the disaggregation of polyribosomes and a reduction in the rate of polypeptide chain elongation, impairing the synthesis of essential nerve tissue proteins.[2]

-

Impaired Myelin Formation: Chronic hyperphenylalaninemia induced by this method results in reduced myelin yields and alterations in myelin lipid composition, specifically a decrease in sulfatides and unsaturated fatty acids.[3]

-

Altered Brain Development: In neonatal animals, this model has been shown to cause reduced cell proliferation and increased cell death in the cerebellum.[4]

-

No Direct Cytotoxicity: Notably, studies on neuroblastoma cells have indicated that α-methylphenylalanine, unlike other phenylalanine analogues such as p-chlorophenylalanine, is not directly cytotoxic and does not inhibit cell growth.[5][6]

| Parameter | Effect of DL-α-Methylphenylalanine-Induced Hyperphenylalaninemia | Reference |

| Brain Protein Synthesis | Decreased (polyribosome disaggregation) | [2] |

| Myelination | Impaired (reduced myelin yield and altered lipid composition) | [3] |

| Cerebellar Development | Altered (reduced cell proliferation, increased cell death) | [4] |

| Neuroblastoma Cell Viability | No direct toxic effect | [5][6] |

The Emergent Therapeutic Profile of (S)-2-Amino-2-methyl-3-phenylpropanoic Acid

Recent research has shifted focus to the individual enantiomers, revealing a distinct and potentially therapeutic profile for the (S)-enantiomer, also referred to as NPAA-36 in some literature.[7]

Anti-inflammatory and Antinociceptive Activity

Studies have demonstrated that (S)-2-Amino-2-methyl-3-phenylpropanoic acid exhibits significant anti-inflammatory and antinociceptive (pain-relieving) properties.[7] In animal models, it has been shown to:

-

Inhibit xylene-induced ear edema, a classic model of inflammation.

-

Increase the latency in the tail-flick test, indicating an analgesic effect.

These properties are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]

Favorable Side Effect Profile

A significant advantage of (S)-2-Amino-2-methyl-3-phenylpropanoic acid appears to be its reduced gastrointestinal toxicity compared to traditional NSAIDs.[7] Furthermore, its antiplatelet activity, a common side effect of COX inhibitors that can lead to increased bleeding, was observed to be less pronounced.[7] This suggests a potentially safer therapeutic window for this compound.

Unraveling the Physiology of this compound: A Path Forward

The distinct pharmacological profiles of the racemic mixture and the S-enantiomer strongly suggest that the (R)-enantiomer also possesses a unique set of physiological effects. Based on the available data, we can formulate hypotheses and design experiments to characterize this unknown enantiomer.

Hypothesized Mechanisms and Effects

-

Enzyme Inhibition: It is plausible that the (R)-enantiomer also inhibits phenylalanine hydroxylase and potentially tyrosine hydroxylase, another key enzyme in catecholamine synthesis.[1] The potency and selectivity of this inhibition compared to the S-enantiomer and the racemate need to be determined.

-

Amino Acid Transport: α-Methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the brain.[1] Investigating the affinity of the (R)-enantiomer for LAT1 and other amino acid transporters is crucial to understanding its pharmacokinetics and potential central nervous system effects.

-

Neurotransmitter Modulation: Given that its parent compound, phenylalanine, is a precursor to dopamine, norepinephrine, and epinephrine, and that the racemic mixture can deplete catecholamines, the (R)-enantiomer may modulate neurotransmitter systems.[1]

Proposed Experimental Workflow

A systematic investigation of this compound would involve a multi-tiered approach:

Sources

- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of α-Methyl-DL-phenylalanine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to α-methyl-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. The guide delves into the core principles and practical execution of classical methods such as the Strecker synthesis and the Bucherer-Bergs reaction, offering detailed mechanistic insights and step-by-step protocols. Furthermore, it explores modern asymmetric approaches to furnishing enantiomerically enriched α-methyl-α-amino acids. A comparative analysis of these methodologies is presented to inform the selection of the most appropriate synthetic strategy based on factors such as yield, scalability, and stereochemical control. This document is intended to serve as a valuable resource for chemists in both academic and industrial settings engaged in the synthesis of unique amino acid building blocks for peptide and pharmaceutical development.

Introduction: The Significance of α-Methyl-DL-phenylalanine

α-Methyl-DL-phenylalanine is a fascinating and synthetically valuable derivative of the essential amino acid L-phenylalanine. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and metabolic stability to peptides and peptidomimetics that incorporate this unnatural amino acid. These properties are highly sought after in drug discovery and development, as they can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2] Consequently, the development of efficient and versatile synthetic methods for α-methyl-DL-phenylalanine is of paramount importance. This guide will explore the foundational chemical principles and practical applications of the key synthetic strategies employed for its preparation.

Classical Synthetic Approaches

Two venerable and robust methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are readily adaptable for the preparation of α-methyl-DL-phenylalanine. Both methods are multicomponent reactions that construct the amino acid backbone from simple starting materials.

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding α-amino acid.[3][4] For the synthesis of α-methyl-DL-phenylalanine, the readily available starting material is phenylacetone.

2.1.1. Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the condensation of phenylacetone with ammonia. Subsequent nucleophilic attack of a cyanide ion on the imine carbon generates the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[5][6]

Diagram: Strecker Synthesis of α-Methyl-DL-phenylalanine

Caption: Overall workflow of the Strecker synthesis.

2.1.2. Experimental Protocol: Strecker Synthesis

A representative, generalized procedure is outlined below. Researchers should consult specific literature for detailed and optimized conditions.

Step 1: Formation of α-Aminonitrile

-

In a well-ventilated fume hood, a solution of phenylacetone in a suitable solvent (e.g., methanol) is prepared.

-

Ammonium chloride and sodium cyanide are added to the solution. The reaction is typically stirred at room temperature.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

-

The crude α-aminonitrile is subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

After hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.

-

The solid α-methyl-DL-phenylalanine is collected by filtration, washed, and dried.

The Bucherer-Bergs Reaction: A Hydantoin-Mediated Pathway

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate.[7][8] This multicomponent reaction utilizes a ketone, an alkali metal cyanide, and ammonium carbonate.

2.2.1. Mechanism of the Bucherer-Bergs Reaction

The reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone. The cyanohydrin then reacts with ammonium carbonate to form a hydantoin derivative, in this case, 5-methyl-5-benzylhydantoin. Subsequent hydrolysis of the hydantoin ring yields the desired α-amino acid.[9][10]

Diagram: Bucherer-Bergs Reaction for α-Methyl-DL-phenylalanine

Caption: The Bucherer-Bergs reaction pathway.

2.2.2. Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of 5-Methyl-5-benzylhydantoin [9]

-

Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

-

To this solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).

-

Heat the solution at 60°C and stir for 24 hours.

-

After cooling, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

-

Cool the mixture to room temperature to allow for crystallization.

-

Filter the resulting crystals, recrystallize from 50% ethanol, and dry. The reported yield of the recrystallized product is 14.24 g (69.3%).[9]

Step 2: Hydrolysis of 5-Methyl-5-benzylhydantoin

A general procedure for hydantoin hydrolysis is provided below. Specific conditions may need to be optimized.

-

The 5-methyl-5-benzylhydantoin is heated at reflux with a strong base, such as barium hydroxide or sodium hydroxide solution.

-

The reaction progress is monitored until the hydantoin is consumed.

-

The reaction mixture is cooled and acidified with a mineral acid (e.g., sulfuric acid to precipitate barium sulfate if Ba(OH)₂ is used, or HCl).

-

The precipitated amino acid is collected by filtration, washed, and dried.

Asymmetric Synthesis of α-Methylphenylalanine

The classical methods described above produce a racemic mixture of α-methyl-DL-phenylalanine. For many pharmaceutical applications, a single enantiomer is required. This can be achieved either by resolution of the racemic mixture or by asymmetric synthesis.

Resolution of Racemic α-Methyl-DL-phenylalanine

Resolution involves the separation of enantiomers, often by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base.[11] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Diastereoselective Strecker Synthesis

A more elegant approach is the use of a chiral auxiliary in the Strecker synthesis. By employing a chiral amine, such as (S)-(-)-1-phenylethylamine, the initial imine formation is diastereoselective. The subsequent addition of cyanide and hydrolysis leads to the formation of an enantiomerically enriched α-amino acid.[12]

3.2.1. Experimental Protocol: Asymmetric Strecker Synthesis [12]

This is a multi-step synthesis, and the following is a conceptual outline. For detailed procedures, refer to the original literature.

-